

(S)-(+)-2-Chlorophenylglycine methyl ester CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Chlorophenylglycine
methyl ester

Cat. No.: B125892

[Get Quote](#)

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-2-Chlorophenylglycine methyl ester**, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary application in drug development, with a focus on the antiplatelet agent Clopidogrel.

Chemical Identification and Properties

(S)-(+)-2-Chlorophenylglycine methyl ester is a chiral compound essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a chlorine-substituted phenyl ring and a stereocenter, makes it a valuable building block in medicinal chemistry.

CAS Number: 141109-14-0[1][2][3]

The compound is also frequently handled as its tartrate or hydrochloride salt to improve stability and facilitate handling.

- **(S)-(+)-2-Chlorophenylglycine methyl ester** tartrate: CAS 141109-15-1
- **(S)-(+)-2-Chlorophenylglycine methyl ester** hydrochloride: CAS 213018-92-9

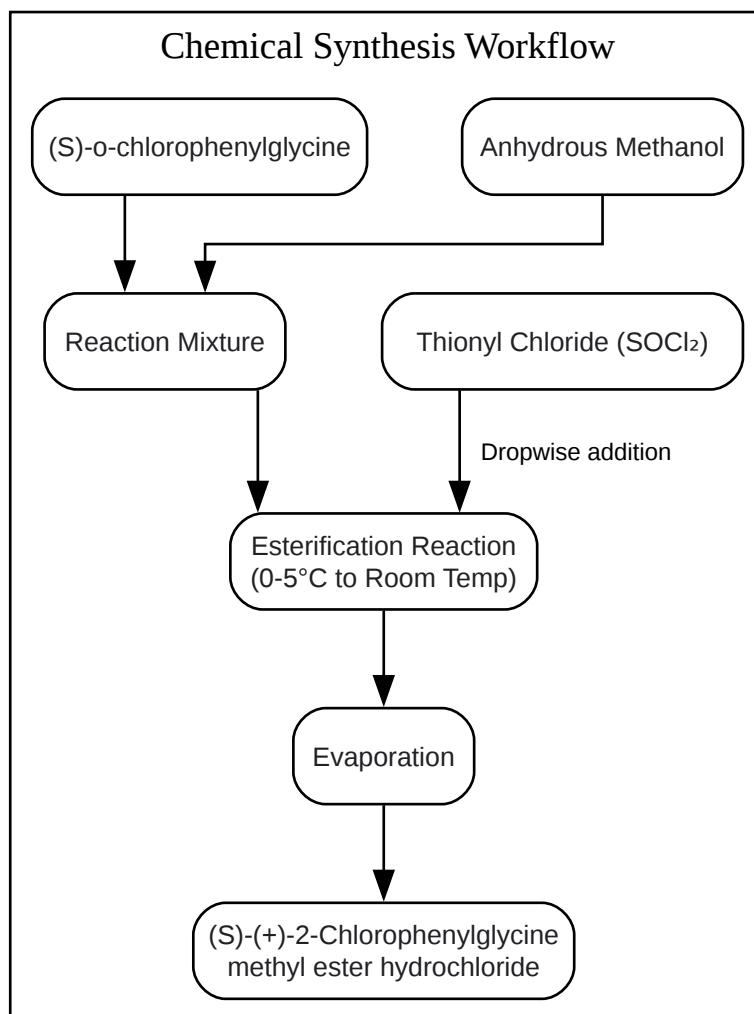
A summary of the available physicochemical properties for the free base and its common salts is presented in Table 1.

Table 1: Physicochemical Properties of **(S)-(+)-2-Chlorophenylglycine Methyl Ester** and its Salts

Property	(S)-(+)-2-Chlorophenylglycine methyl ester (Free Base)	(S)-(+)-2-Chlorophenylglycine methyl ester tartrate	(S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride
Molecular Formula	C ₉ H ₁₀ ClNO ₂ ^[1]	C ₁₃ H ₁₆ ClNO ₈	C ₉ H ₁₁ Cl ₂ NO ₂
Molecular Weight	199.63 g/mol ^[1]	349.72 g/mol	236.10 g/mol
Appearance	Not specified	White to Off-white solid ^[4]	Not specified
Melting Point	Data not available	Data not available	Not specified
Boiling Point	Data not available	270.1 °C	Not specified
Solubility	Data not available	Soluble in polar solvents ^[1]	Not specified
Optical Activity	Dextrorotatory (+)	Dextrorotatory (+)	Dextrorotatory (+)
Storage Temperature	Not specified	+4°C ^[4]	Not specified

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-(+)-2-Chlorophenylglycine methyl ester** is a critical step in the production of pharmaceuticals like Clopidogrel. Several methods have been developed, including chemical and chemo-enzymatic routes.


Chemical Synthesis via Esterification

A common method involves the direct esterification of (S)-2-chlorophenylglycine.

Methodology:

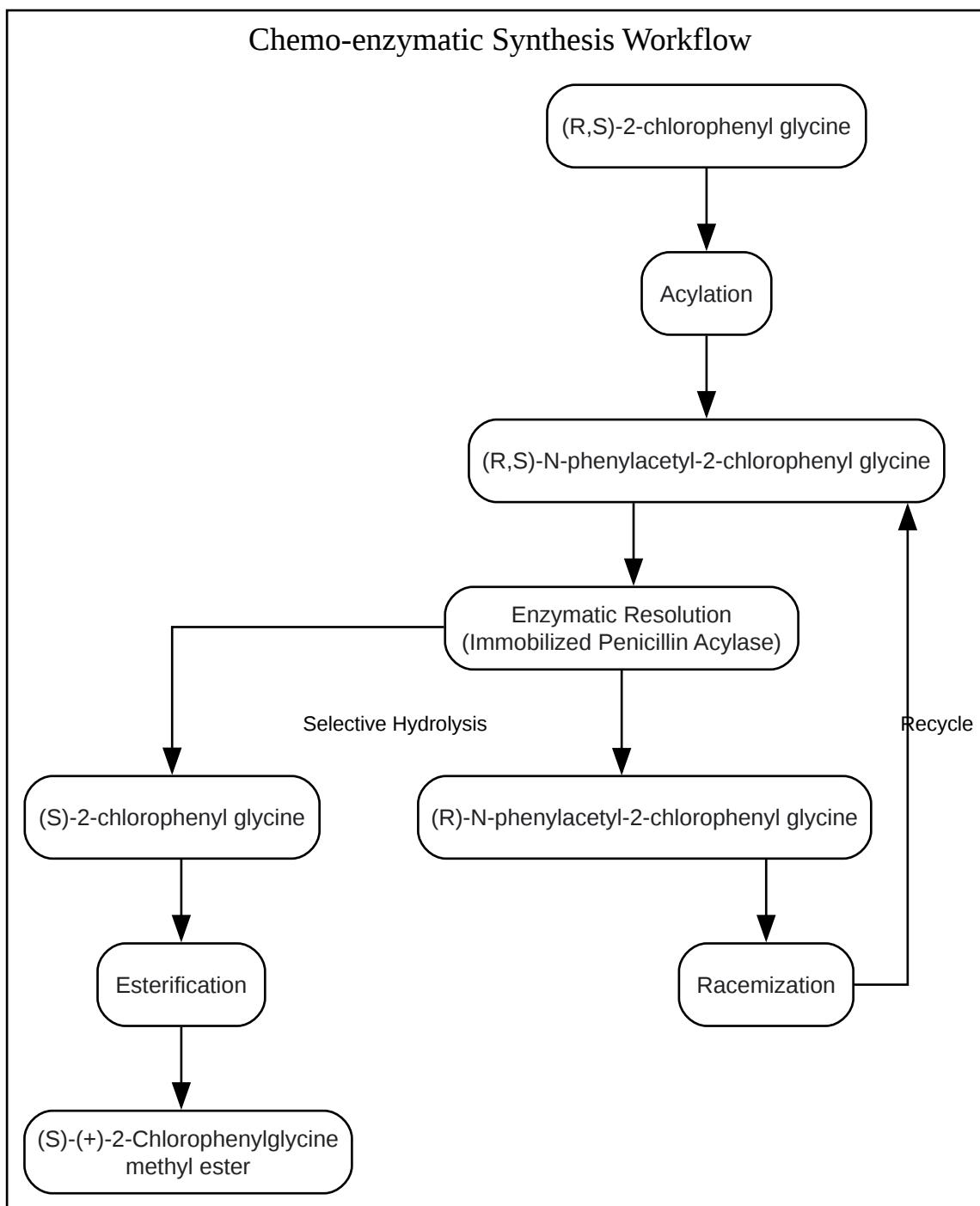
- (S)-o-chlorophenylglycine is suspended in anhydrous methanol.
- The mixture is cooled in an ice bath (0-5°C).
- Thionyl chloride (SOCl_2) is added dropwise to the suspension.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours) to ensure complete conversion.
- The solvent is then removed by evaporation under reduced pressure.
- The resulting crude product, **(S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride**, can be further purified or used directly in subsequent steps.[\[4\]](#)

A workflow for this chemical synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of the hydrochloride salt via esterification.

Chemo-enzymatic Synthesis


This method offers high enantioselectivity and is considered more environmentally friendly. It starts with the racemic (R,S)-2-chlorophenyl glycine.

Methodology:

- Acylation: (R,S)-2-chlorophenyl glycine is first converted to (R,S)-N-phenylacetyl-2-chlorophenyl glycine.

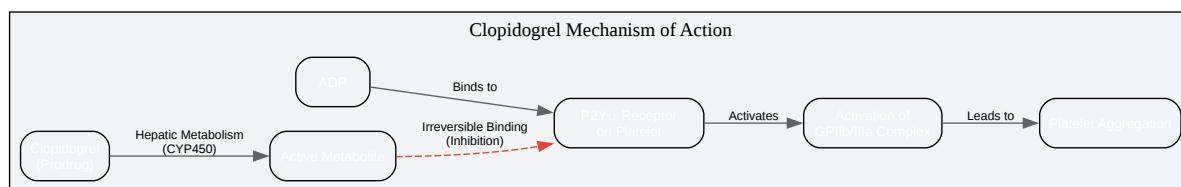
- Enzymatic Resolution: Immobilized penicillin acylase is used as a biocatalyst. This enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative to yield (S)-2-chlorophenyl glycine, leaving the (R)-enantiomer unreacted.[4][5]
- Separation: The (S)-2-chlorophenyl glycine is separated from the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.
- Esterification: The purified (S)-2-chlorophenyl glycine is then esterified as described in the chemical synthesis section to produce the final product.[4][5]
- Racemization and Recycling: The remaining (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized and recycled, improving the overall process efficiency.[5]

Below is a diagram illustrating the chemo-enzymatic synthesis process.

[Click to download full resolution via product page](#)

Caption: Chemo-enzymatic route for enantiomerically pure synthesis.

Application in Drug Development: Synthesis of Clopidogrel


(S)-(+)-2-Chlorophenylglycine methyl ester is a crucial chiral intermediate for the synthesis of the antiplatelet drug, Clopidogrel.^{[1][6]} Clopidogrel is a prodrug that, once metabolized in the body, prevents blood clots by inhibiting platelet aggregation.

The synthesis of Clopidogrel involves the condensation of **(S)-(+)-2-Chlorophenylglycine methyl ester** with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The stereochemistry of the final drug molecule is determined by the (S)-configuration of the starting glycine derivative.

Biological Activity and Signaling Pathway of Clopidogrel

Clopidogrel itself is inactive. After oral administration, it is metabolized by hepatic cytochrome P450 enzymes into an active metabolite.^[4] This active metabolite then irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the surface of platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation. The overall effect is a reduction in the ability of platelets to clump together and form clots.^[4]

The signaling pathway of Clopidogrel's active metabolite is visualized below.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Clopidogrel's active metabolite.

Safety and Handling

The Safety Data Sheet (SDS) for **(S)-(+)-2-Chlorophenylglycine methyl ester** indicates that the substance is for industrial use only.[1][2] While specific hazard statements for the free base are not consistently available, the tartrate salt is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
- Ventilation: Use only in a well-ventilated area. Avoid breathing dust, fumes, or gas.[7]
- Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician.[2]

Conclusion

(S)-(+)-2-Chlorophenylglycine methyl ester is a fundamentally important chiral building block in the pharmaceutical industry. Its primary role as a key intermediate in the synthesis of Clopidogrel highlights the significance of stereochemistry in drug design and efficacy. The development of efficient chemical and chemo-enzymatic synthesis routes has enabled the large-scale production of this essential compound, contributing to the availability of life-saving medications. Researchers and professionals involved in drug development should be familiar with the properties, synthesis, and handling of this compound to ensure its safe and effective use in the creation of new and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. aksci.com [aksci.com]
- To cite this document: BenchChem. [(S)-(+)-2-Chlorophenylglycine methyl ester CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125892#s-2-chlorophenylglycine-methyl-ester-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

